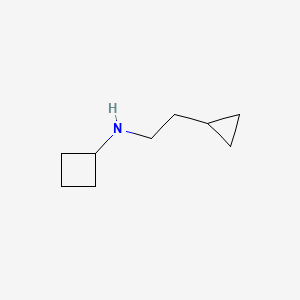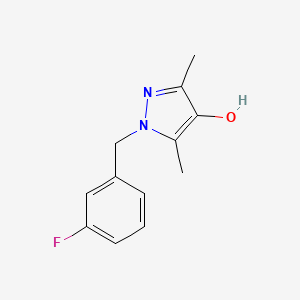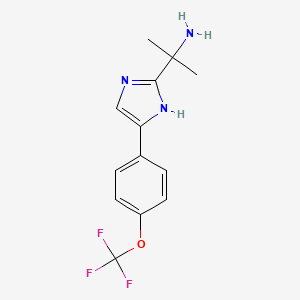![molecular formula C10H12F2N2 B1466770 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine CAS No. 1483831-55-5](/img/structure/B1466770.png)
1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine is 1S/C10H12F2N2.2ClH/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14;;/h1-3,10H,4-6,13H2;2*1H . This indicates that the compound has two fluorine atoms attached to the phenyl group, a methyl group attached to the phenyl group, and an azetidin-3-amine group.Aplicaciones Científicas De Investigación
- Application Summary : This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
- Application Summary : This research discusses the diverse nature of activities of pyrrole containing analogs. Pyrrole is widely known as a biologically active scaffold .
- Methods of Application : The reaction proceeded in ethanol medium and was catalyzed by acetic acid to give the pyrrole containing product .
- Results or Outcomes : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics
- 1-[(3,5-difluorophenyl)methyl]azetidin-3-amine dihydrochloride
- Application Summary : This compound is a chemical reagent used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction being performed .
- Results or Outcomes : The outcomes would also depend on the specific reaction, but this compound is typically used due to its reactivity and the unique properties imparted by the azetidine ring and the difluorophenyl group .
- 1-[(3,5-difluorophenyl)methyl]azetidin-3-amine dihydrochloride
- Application Summary : This compound is a chemical reagent used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction being performed .
- Results or Outcomes : The outcomes would also depend on the specific reaction, but this compound is typically used due to its reactivity and the unique properties imparted by the azetidine ring and the difluorophenyl group .
Propiedades
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-1-2-10(12)7(3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXQLYWTNSBZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466689.png)
![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)


![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)
![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)

![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)




![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)